

Spectroscopic Data of Allyl Salicylate: A Technical Guide

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Compound of Interest

Compound Name: **Allyl salicylate**

Cat. No.: **B080981**

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This guide provides a comprehensive overview of the spectroscopic data for **allyl salicylate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information on this compound.

Mass Spectrometry (MS)

Mass spectrometry of **allyl salicylate** is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The molecular ion and characteristic fragments are observed, providing confirmation of the molecular weight and structural features.

Table 1: Mass Spectrometry Data for **Allyl Salicylate**

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|--|
| 178 | 27.7 | [M]+ (Molecular Ion) |
| 121 | 69.2 | [M - C ₃ H ₅ O]+ |
| 120 | 99.9 | [M - C ₃ H ₄ O ₂]+ |
| 92 | 36.6 | [C ₆ H ₄ O]+ |
| 41 | 82.4 | [C ₃ H ₅]+ (Allyl Cation) |

Data sourced from PubChem CID 66330.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **allyl salicylate** reveals characteristic absorption bands corresponding to its principal functional groups. The spectrum is typically acquired for the neat liquid sample.

Table 2: Infrared Spectroscopy Data for **Allyl Salicylate**

| Wavenumber (cm ⁻¹) | Functional Group | Vibrational Mode |
|--------------------------------|------------------|------------------|
| 3100-3000 (broad) | O-H (Phenolic) | Stretching |
| ~2950 | C-H (Aliphatic) | Stretching |
| ~1680 | C=O (Ester) | Stretching |
| ~1600 | C=C (Aromatic) | Stretching |

Data is based on typical values for salicylate esters.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **allyl salicylate**. Predicted chemical shifts are based on typical values for the functional groups present.

The ¹H NMR spectrum of **allyl salicylate** will show distinct signals for the aromatic, vinylic, and allylic protons. Due to restricted rotation around the C-C single bond of the allyl group, the vinylic protons can exhibit complex splitting patterns, not necessarily following the simple n+1 rule.

Table 3: Predicted ¹H NMR Spectroscopic Data for **Allyl Salicylate**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Proton Assignment |
|----------------------------------|--------------|-------------|-------------------------|
| 10.5 - 11.0 | Singlet | 1H | Phenolic OH |
| 7.8 - 8.0 | Multiplet | 1H | Aromatic H |
| 7.4 - 7.6 | Multiplet | 1H | Aromatic H |
| 6.8 - 7.0 | Multiplet | 2H | Aromatic H |
| 5.9 - 6.1 | Multiplet | 1H | Vinylic CH |
| 5.2 - 5.4 | Multiplet | 2H | Vinylic CH ₂ |
| 4.6 - 4.8 | Multiplet | 2H | Allylic CH ₂ |

Predicted chemical shifts are based on general values for similar structures.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Spectroscopic Data for **Allyl Salicylate**

| Chemical Shift (δ , ppm) | Carbon Assignment |
|----------------------------------|-------------------------|
| 165 - 170 | Ester C=O |
| 160 - 165 | Aromatic C-OH |
| 130 - 140 | Aromatic CH |
| 130 - 135 | Vinylic CH |
| 115 - 120 | Vinylic CH ₂ |
| 115 - 125 | Aromatic CH |
| 110 - 115 | Aromatic C (quaternary) |
| 60 - 70 | Allylic CH ₂ |

Predicted chemical shifts are based on general values and data for analogous compounds like methyl salicylate.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **allyl salicylate**.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **allyl salicylate** (approximately 10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[\[10\]](#) The sample should be free of particulate matter.
- Instrument Setup:
 - Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition.
 - GC Column: Use a suitable capillary column (e.g., DB-5 or equivalent non-polar column) for separation.
 - Oven Program: Implement a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
 - Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[\[10\]](#)
- Mass Spectrometer:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

- Data Analysis: Identify the peak corresponding to **allyl salicylate** based on its retention time. Analyze the mass spectrum of this peak to identify the molecular ion and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a neat liquid sample like **allyl salicylate**, the Attenuated Total Reflectance (ATR) or a liquid cell method can be used.

- ATR Method:
 - Background Scan: Ensure the ATR crystal is clean and perform a background scan.
 - Sample Application: Place a single drop of **allyl salicylate** directly onto the ATR crystal.
 - Data Acquisition: Acquire the spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[11]
 - Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after the measurement.
- Liquid Cell (Neat) Method:
 - Cell Preparation: Use a demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr plates).
 - Sample Application: Place a drop of **allyl salicylate** on one plate and carefully place the second plate on top to create a thin film.
 - Data Acquisition: Place the cell in the spectrometer's sample holder and acquire the spectrum.
 - Cleaning: Disassemble the cell and clean the plates thoroughly with an appropriate solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

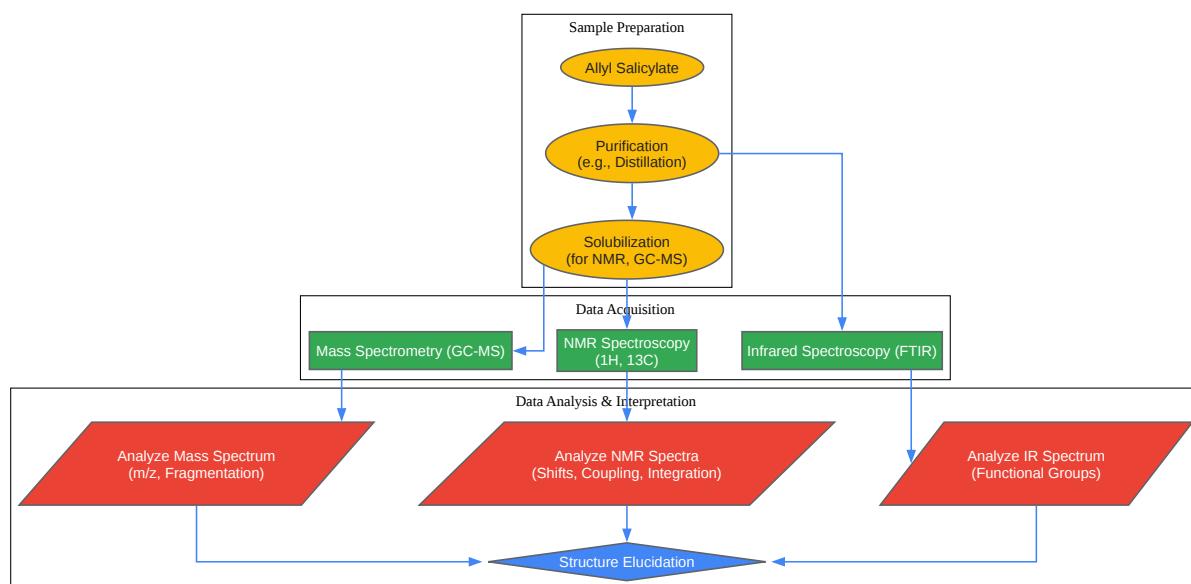
- Sample Preparation:

- Dissolve 5-25 mg of **allyl salicylate** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to serve as the 0 ppm reference.[\[12\]](#)
- Transfer the solution to a clean, dry NMR tube.

- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - "Lock" the spectrometer onto the deuterium signal of the solvent.
 - "Shim" the magnetic field to optimize its homogeneity across the sample.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
 - Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.
 - Phase the spectrum and perform a baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of **Allyl Salicylate**.

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